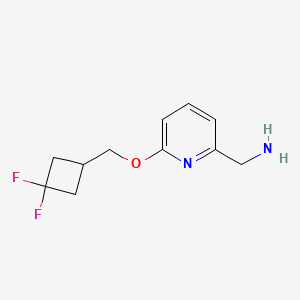

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine

描述

属性

IUPAC Name |

[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVIMAKSHKDSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound’s structure can be described as follows:

- Molecular Formula : C11H14F2N2O

- CAS Number : 2098043-37-7

- IUPAC Name : 6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine

The presence of the difluorocyclobutyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted for its potential inhibitory effects on kinases related to cancer progression.

- Receptor Modulation : It may modulate the activity of certain receptors, influencing physiological responses and contributing to its pharmacological profile.

Biological Activity Studies

Recent studies have investigated the biological activities associated with this compound, particularly in cancer research and immunotherapy.

Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. For example:

- A study highlighted the synthesis of pyridine derivatives that inhibit TGF-β type I receptor kinase (ALK5), which is implicated in cancer progression. The compound displayed an IC50 value of 0.013 μM, indicating high potency against this target .

Antimicrobial Properties

In addition to anticancer effects, there is emerging evidence that compounds similar to this compound possess antimicrobial properties. This includes activity against various bacterial strains and potentially parasitic infections .

Case Studies

- Case Study on TGF-β Inhibition : A series of compounds related to pyridine derivatives were synthesized and evaluated for their ability to inhibit TGF-β signaling pathways. The results indicated that modifications in the pyridine structure significantly enhanced biological activity, leading to promising candidates for further development in cancer therapy .

- Evaluation Against Trypanosoma cruzi : Another study focused on the inhibition of Trypanosoma cruzi growth, where pyridine derivatives exhibited low micromolar inhibition against the parasite, showcasing their potential as anti-parasitic agents .

Data Table: Summary of Biological Activities

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Fluorination Impact: The 3,3-difluorocyclobutyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated cyclobutyl analogues (logP ~1.8). Fluorine atoms also reduce oxidative metabolism, enhancing metabolic stability .

- Positional Isomerism : The pyridin-2-yl methanamine scaffold distinguishes the target compound from pyridin-3-yl or pyridin-4-yl isomers (e.g., CAS 5922-57-6 in ), which may alter binding affinity to biological targets.

Comparison with Analogues :

- Compound 6 in uses a similar strategy, substituting 2,4-dichloro-5-methylpyridine with a cyclopropanol derivative.

- The trifluoroethoxy analogue in employs SNAr with 2,2,2-trifluoroethanol under basic conditions.

准备方法

Preparation of the Pyridine Core

Difluorination of Pyridine Derivatives

A pivotal step is the preparation of 2,6-difluoropyridine derivatives, which serve as precursors for further substitution. Katoh et al. (2015) describe a facile method for difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride in dimethyl sulfoxide (DMSO), which is simpler and more efficient compared to traditional methods. This fluorination facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce the methoxy substituent at the 6-position.

| Step | Reagent/Condition | Yield/Notes |

|---|---|---|

| Difluorination | 3-substituted-2,6-dichloropyridine + CsF in DMSO | Efficient, mild conditions; improved yield over prior art |

Introduction of (3,3-Difluorocyclobutyl)methoxy Group

The (3,3-difluorocyclobutyl)methoxy substituent is commonly introduced by nucleophilic substitution of a suitable leaving group (e.g., chloride) on the pyridine ring with the corresponding difluorocyclobutylmethanol or its alkoxide.

- The difluorocyclobutylmethanol intermediate can be prepared via fluorination of cyclobutylmethanol derivatives or by fluorination of cyclobutyl precursors.

- The nucleophilic substitution is typically performed under basic conditions to generate the alkoxide nucleophile, which attacks the activated pyridine ring.

No direct experimental data on this exact substitution was found in the reviewed literature, but analogous methods are well-established in heterocyclic chemistry.

Preparation of Pyridin-2-ylmethanamine Moiety

The methanamine group attached to the pyridine ring at the 2-position is typically introduced via reduction or substitution reactions on corresponding aldehyde or halomethyl derivatives.

Reduction of Pyridinecarboxaldehydes or Pyridinemethanols

- Lithium aluminum hydride (LiAlH4) reduction of methyl nicotinate derivatives yields pyridinylmethanol intermediates, which can be further transformed.

- Oxidation of pyridinylmethanol to pyridinecarboxaldehyde can be achieved using manganese dioxide (MnO2) or chromium trioxide in pyridine.

- Conversion of pyridinylmethanol to chloromethylpyridine derivatives using thionyl chloride (SOCl2) is a common step to activate the position for amination.

Example reaction conditions and yields for these steps are summarized below:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of methyl nicotinate | LiAlH4 in THF or diethyl ether, -78°C to RT | 62-84 | Produces 6-methylpyridin-3-ylmethanol |

| Oxidation to pyridinecarboxaldehyde | MnO2 in dichloromethane, RT, 1.25 h or CrO3 in pyridine, reflux | 80-96 | Produces 6-methylpyridine-3-carbaldehyde |

| Chlorination of pyridinylmethanol | SOCl2 in toluene or CH2Cl2, 20-65°C, 1 h | 92-96 | Produces 5-(chloromethyl)-2-methylpyridine hydrochloride |

These intermediates can then be converted to the methanamine by nucleophilic substitution with ammonia or amine sources.

Assembly of the Final Compound

The final step involves coupling the (3,3-difluorocyclobutyl)methoxy substituent at the 6-position of the pyridine ring and converting the 2-position substituent to methanamine. This is typically achieved by:

- Nucleophilic aromatic substitution of the 6-position halide with the difluorocyclobutylmethanol or its alkoxide.

- Subsequent substitution or reductive amination at the 2-position to install the methanamine group.

Due to the electron-deficient nature of the pyridine ring and the activating influence of fluorine substituents, these substitutions proceed under relatively mild conditions.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| 1 | 3-substituted-2,6-dichloropyridine | Cesium fluoride in DMSO | High | Efficient difluorination |

| 2 | (3,3-Difluorocyclobutyl)methanol | Fluorination of cyclobutylmethanol derivatives | - | Precursor for nucleophilic substitution |

| 3 | 6-(chloromethyl)pyridine derivatives | Thionyl chloride in toluene or CH2Cl2 | 92-96 | Activates pyridine for substitution |

| 4 | 6-(3,3-Difluorocyclobutyl)methoxypyridine | Nucleophilic substitution with difluorocyclobutylmethanol | - | Key substitution step |

| 5 | (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine | Amination or reductive amination of chloromethyl intermediate | - | Final amine installation |

Research Findings and Notes

- The use of cesium fluoride for fluorination represents a significant advancement in preparing difluorinated pyridine intermediates with improved ease and yield.

- Lithium aluminum hydride remains the reagent of choice for reducing pyridine esters to alcohols, which are versatile intermediates.

- Thionyl chloride-mediated chlorination of pyridinylmethanols is efficient and high yielding, producing reactive intermediates for amination.

- The presence of fluorine atoms on the cyclobutyl ring enhances the compound’s stability and biological activity, making the difluorocyclobutylmethoxy substituent a valuable moiety in medicinal chemistry.

- While direct literature detailing the exact synthesis of this compound is limited, the combined methodologies from fluorination, nucleophilic aromatic substitution, and amination provide a robust synthetic route.

常见问题

Basic: What are the recommended synthetic routes for (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-2-yl)methanamine?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the pyridine core. A plausible route includes:

- Step 1: Alkylation of 6-hydroxypyridin-2-ylmethanamine with (3,3-difluorocyclobutyl)methyl bromide under Mitsunobu conditions (using triphenylphosphine and DIAD) to install the difluorocyclobutylmethoxy group .

- Step 2: Protection of the primary amine (e.g., using Boc anhydride) to avoid side reactions during subsequent steps .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by deprotection with TFA .

Validation of intermediates using ¹H/¹³C NMR and HPLC-MS is critical to confirm regioselectivity and purity .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for intermediates be resolved?

Methodological Answer:

Discrepancies in NMR data often arise from conformational dynamics or solvent effects . To resolve this:

- Perform VT-NMR (variable-temperature NMR) to assess rotational barriers of the difluorocyclobutyl group, which may cause signal splitting .

- Compare experimental shifts with DFT-calculated chemical shifts (using software like Gaussian or ORCA) for proposed conformers .

- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to evaluate solvent-induced shifts .

Cross-validate with 2D NMR techniques (COSY, HSQC) to assign ambiguous protons/carbons .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

A tiered approach ensures comprehensive characterization:

- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

- Structural Confirmation: High-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine/bromine absence) .

- Functional Groups: FT-IR for amine (-NH₂, ~3300 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .

- Crystallinity: XRPD (if crystalline) to assess polymorphism, though the compound may exhibit amorphous behavior due to the flexible cyclobutyl group .

Advanced: How does the difluorocyclobutyl group influence the compound’s physicochemical properties?

Methodological Answer:

The 3,3-difluorocyclobutyl moiety introduces:

- Enhanced Metabolic Stability: Fluorine atoms reduce CYP450-mediated oxidation by blocking reactive sites .

- Conformational Rigidity: The cyclobutyl ring restricts rotation of the methoxy linker, potentially improving target binding affinity .

- Lipophilicity: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, measured via shake-flask or chromatographic methods (e.g., immobilized artificial membrane assays) .

- Solubility: Aqueous solubility may decrease; use DSC/TGA to assess melting points and predict formulation strategies .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store as a hydrochloride salt (if synthesized) at -20°C under inert gas (argon) to prevent amine oxidation .

- For solutions, use anhydrous DMSO (sealed vials with molecular sieves) to avoid hydrolysis of the methoxy group .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can structure-activity relationships (SAR) be explored for this scaffold?

Methodological Answer:

Systematic SAR studies require:

- Analog Synthesis: Replace the difluorocyclobutyl group with cyclopropyl or tetrahydropyran to evaluate steric/electronic effects .

- Bioisosterism: Substitute the pyridine ring with pyrimidine or pyridazine to modulate π-π stacking interactions .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., amine binding to catalytic residues) .

Validate hypotheses via in vitro assays (e.g., enzyme inhibition, cell viability) with iterative design .

Basic: What safety precautions are advised when handling this compound?

Methodological Answer:

- Use glove boxes or fume hoods due to potential amine toxicity and volatility .

- Avoid contact with acid chlorides or reactive electrophiles (risk of exothermic reactions with the primary amine) .

- Dispose of waste via incineration (high-temperature焚化) to prevent environmental release of fluorinated byproducts .

Advanced: How can discrepancies in biological assay data be troubleshooted?

Methodological Answer:

Contradictory results may arise from:

- Compound Degradation: Re-test batches with fresh LC-MS to confirm integrity .

- Off-Target Effects: Perform counter-screening against related targets (e.g., GPCR panels) .

- Assay Conditions: Optimize DMSO concentration (<0.1% to avoid solvent interference) and buffer pH (amine protonation affects activity) .

Use SPR (surface plasmon resonance) to measure direct binding kinetics and rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。